molecular formula C22H15ClO4S B2502795 (3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone CAS No. 339275-76-2

(3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

Cat. No. B2502795
M. Wt: 410.87
InChI Key: KTTGBSXYQOWAQJ-UHFFFAOYSA-N
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Description

The compound (3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is a derivative of benzofuran-2-yl(phenyl)methanone, which has been studied for its potential as a probe for β-amyloid plaques in Alzheimer's disease (AD) research. The core structure of benzofuran is known for its biological activity, and the phenyl methanone moiety is a common feature in various therapeutic agents.

Synthesis Analysis

The synthesis of benzofuran-2-yl(phenyl)methanone derivatives, including the compound , typically involves a Rap-Stoermer condensation reaction. This reaction is a key step in producing the benzofuran scaffold, which is then further modified to introduce various functional groups that may affect the compound's affinity for biological targets such as β-amyloid plaques .

Molecular Structure Analysis

The molecular structure of benzofuran-2-yl(phenyl)methanone derivatives is characterized by the presence of a benzofuran ring system attached to a phenyl methanone group. The introduction of a (4-chlorophenyl)sulfonyl group would likely influence the electronic distribution and steric hindrance within the molecule, potentially affecting its binding properties and overall biological activity.

Chemical Reactions Analysis

The chemical reactivity of benzofuran-2-yl(phenyl)methanone derivatives can be influenced by the substituents attached to the benzofuran and phenyl rings. For instance, the presence of a N,N-dimethylamino group has been shown to confer high affinity for Aβ(1-42) aggregates, indicating that modifications at certain positions can significantly alter the compound's interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives, such as solubility, stability, and brain uptake, are crucial for their potential use as probes in AD research. For example, a radioiodinated benzofuran-2-yl(phenyl)methanone derivative displayed good brain uptake and selective labeling of β-amyloid plaques in AD model mice, suggesting favorable properties for in vivo imaging applications .

Relevant Case Studies

In the context of AD research, benzofuran-2-yl(phenyl)methanone derivatives have been evaluated in autoradiography studies with brain sections of AD model mice. These studies have demonstrated the ability of these compounds to selectively label β-amyloid plaques, which are a hallmark of AD pathology. The compound with a radioiodinated probe showed promising results in terms of brain uptake and specificity for β-amyloid plaques .

Scientific Research Applications

Synthesis and Structural Analysis

  • A series of N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups were synthesized, including compounds with a structure similar to the one . The crystal structure of one such compound was reported, emphasizing its potential for diverse biological activities (Wang et al., 2015).
  • Another study focused on the synthesis of related benzofuran derivatives, highlighting the process of functionalizing 2-acyl-benzofuran derivatives through Michael-type nucleophilic addition (Pouzet et al., 1998).

Biological Activities

  • Novel benzofuran derivatives, including those structurally similar to the compound , were synthesized and screened for antimicrobial activity, providing insights into their potential as antimicrobial agents (Kenchappa et al., 2016).

Application in Material Science

  • The compound was also explored in the context of material science, where a similar compound was used in the preparation of poly(arylene ether sulfone)s bearing pendant groups. This research offers insights into the potential use of such compounds in developing materials with specific properties like hydroxide conductivity and stability (Shi et al., 2017).

Safety And Hazards

While benzofuran derivatives have shown promising biological activities, it’s important to note that they can be toxic to host cells after long-term administration .

Future Directions

There is an urgent need to develop new therapeutic agents as resistance to antibiotics is a major global problem . Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .

properties

IUPAC Name

[3-[(4-chlorophenyl)sulfonylmethyl]-1-benzofuran-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClO4S/c23-16-10-12-17(13-11-16)28(25,26)14-19-18-8-4-5-9-20(18)27-22(19)21(24)15-6-2-1-3-7-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTGBSXYQOWAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

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